molecular formula C20H18ClN3O2 B11211182 N-(2-chlorobenzyl)-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

N-(2-chlorobenzyl)-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Cat. No.: B11211182
M. Wt: 367.8 g/mol
InChI Key: WRMYXMXGJXTQQM-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a dihydropyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzylamine with 3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

N-[(2-CHLOROPHENYL)METHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE can be compared with other similar compounds such as:

  • N-(2-chlorophenyl)-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamide
  • N-(2-bromophenyl)-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamide

These compounds share structural similarities but may differ in their chemical reactivity and biological activity due to the presence of different substituents on the phenyl ring. The unique properties of N-[(2-CHLOROPHENYL)METHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE make it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(6-oxo-3-phenylpyridazin-1-yl)propanamide

InChI

InChI=1S/C20H18ClN3O2/c21-17-9-5-4-8-16(17)14-22-19(25)12-13-24-20(26)11-10-18(23-24)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,22,25)

InChI Key

WRMYXMXGJXTQQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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